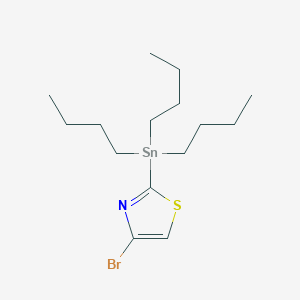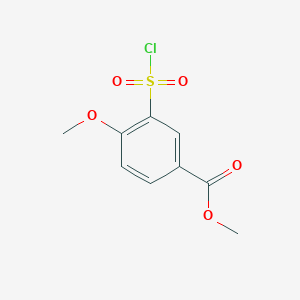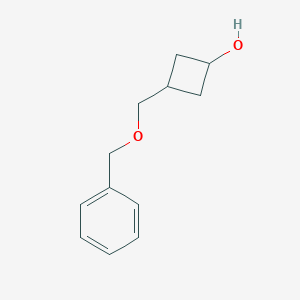
3-Quinuclidinyl 4-fluoromethylbenzilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinuclidinyl 4-fluoromethylbenzilate (QNB) is a chemical compound that belongs to the family of anticholinergic agents. It is a potent muscarinic receptor antagonist that has been used in scientific research for a variety of purposes. QNB is a colorless, odorless, and tasteless powder that is soluble in water and organic solvents.
Mécanisme D'action
3-Quinuclidinyl 4-fluoromethylbenzilate acts as a competitive antagonist of the muscarinic acetylcholine receptor. It binds to the receptor and prevents acetylcholine from binding, thereby inhibiting the downstream signaling pathways that are activated by the receptor. This results in a decrease in the activity of the parasympathetic nervous system, which is responsible for controlling various bodily functions such as digestion, heart rate, and breathing.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It can cause dry mouth, blurred vision, tachycardia, and urinary retention. It can also cause cognitive impairment, hallucinations, and delirium. These effects are due to the inhibition of the parasympathetic nervous system and the resulting imbalance between the sympathetic and parasympathetic nervous systems.
Avantages Et Limitations Des Expériences En Laboratoire
3-Quinuclidinyl 4-fluoromethylbenzilate has several advantages for lab experiments. It is a potent and selective antagonist of the muscarinic acetylcholine receptor, which makes it a valuable tool for studying the receptor system. It is also relatively stable and easy to handle. However, this compound has some limitations. It is toxic and can be dangerous if mishandled. It is also expensive and not widely available.
Orientations Futures
There are several future directions for research on 3-Quinuclidinyl 4-fluoromethylbenzilate. One area of interest is the development of new muscarinic receptor antagonists that are more selective and less toxic than this compound. Another area of interest is the use of this compound as a tool to study the role of muscarinic receptors in various disease states, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in the development of new methods for synthesizing this compound that are more efficient and environmentally friendly.
Méthodes De Synthèse
3-Quinuclidinyl 4-fluoromethylbenzilate can be synthesized by reacting 4-fluorobenzyl chloride with 3-quinuclidinol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-Quinuclidinyl 4-fluoromethylbenzilate has been used extensively in scientific research as a tool to study the muscarinic acetylcholine receptor system. It has been used to characterize the binding sites of muscarinic receptors, to study receptor-ligand interactions, and to investigate the structure and function of the receptor. This compound has also been used as a reference compound to evaluate the potency and efficacy of other muscarinic receptor antagonists.
Propriétés
Numéro CAS |
168104-70-9 |
|---|---|
Formule moléculaire |
C22H24FNO3 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-[4-(fluoromethyl)phenyl]-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H24FNO3/c23-14-16-6-8-19(9-7-16)22(26,18-4-2-1-3-5-18)21(25)27-20-15-24-12-10-17(20)11-13-24/h1-9,17,20,26H,10-15H2 |
Clé InChI |
WYNSCFORRAXQPA-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)CF)O |
SMILES canonique |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)CF)O |
Synonymes |
3-quinuclidinyl 4-fluoromethylbenzilate 3-quinuclidinyl 4-fluoromethylbenzilate, (R-(R*,S*))-isomer 3-quinuclidinyl 4-fluoromethylbenzilate, (S-(R*,R*))-isomer 3-quinuclidinyl 4-fluoromethylbenzilate, (S-(R*,S*))-isomer 3-quinuclidinyl 4-fluoromethylbenzilate, 18F-labeled FMeQNB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)
![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)



![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)
